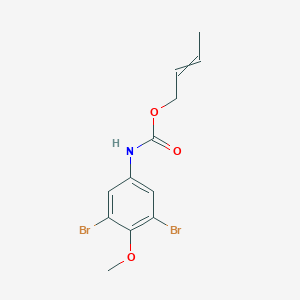
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a but-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dibromo-4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyaniline with but-2-en-1-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the carbamate group allows for the formation of covalent bonds with target proteins, leading to inhibition or activation of their function. The dibromo and methoxy substituents on the phenyl ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the carbamate and but-2-en-1-yl groups.
But-2-en-1-yl (3,5-dibromo-4-hydroxyphenyl)carbamate: Similar structure with a hydroxyl group instead of a methoxy group.
But-2-en-1-yl (3,5-dibromo-4-ethoxyphenyl)carbamate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the combination of its but-2-en-1-yl, carbamate, and 3,5-dibromo-4-methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the methoxy group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84970-89-8 |
|---|---|
Molekularformel |
C12H13Br2NO3 |
Molekulargewicht |
379.04 g/mol |
IUPAC-Name |
but-2-enyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H13Br2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OANQAZALPUQWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


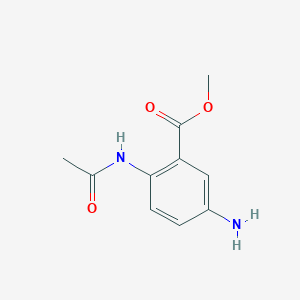

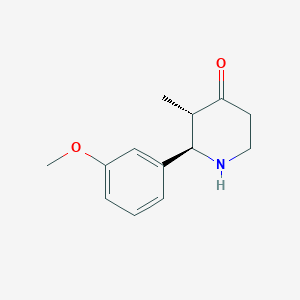
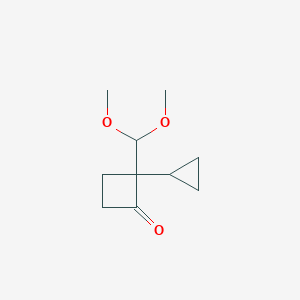

![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
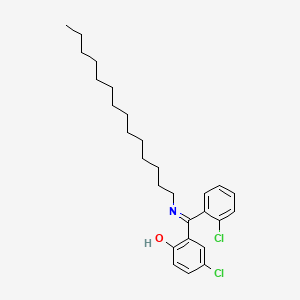

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
